molecular formula C12H14ClNO5S B7595573 3-[(4-Chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid

3-[(4-Chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid

Cat. No. B7595573
M. Wt: 319.76 g/mol
InChI Key: CIAVENRRIKOMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid, also known as CSOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. Additionally, this compound has been shown to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. Additionally, this compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. However, the effects of this compound on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(4-Chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid is its relative ease of synthesis and purification, making it a viable compound for various applications in the laboratory. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 3-[(4-Chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on human health. Finally, there is potential for the use of this compound in materials science, specifically in the development of new polymers and materials with unique properties.

Synthesis Methods

The synthesis of 3-[(4-Chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid involves the reaction of 3-oxo-3,4-dihydro-2H-pyran-2-carboxylic acid with 4-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with oxalyl chloride and a tertiary amine to yield this compound. The synthesis of this compound has been optimized to ensure high yields and purity, making it a viable compound for various applications.

Scientific Research Applications

3-[(4-Chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid has been extensively studied for its potential application in medicinal chemistry. It has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, this compound has been investigated for its potential use in materials science, specifically in the development of new polymers and materials with unique properties.

properties

IUPAC Name

3-[(4-chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5S/c1-8-6-9(13)2-3-10(8)20(17,18)14-12(11(15)16)4-5-19-7-12/h2-3,6,14H,4-5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAVENRRIKOMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC2(CCOC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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